molecular formula C9H13N3 B1274436 6-Pyrrolidin-1-ylpyridin-3-amine CAS No. 92808-19-0

6-Pyrrolidin-1-ylpyridin-3-amine

Cat. No.: B1274436
CAS No.: 92808-19-0
M. Wt: 163.22 g/mol
InChI Key: PURAXXHYQSQHAA-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-ylpyridin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

6-Pyrrolidin-1-ylpyridin-3-amine, also known as 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, is a chemical compound with significant potential in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃·2HCl, with a molecular weight of 163.22 g/mol. It features a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a neurotransmitter modulator. Its interactions with various receptors suggest potential roles in treating conditions related to cognition and mood disorders.

Key Findings

  • Neuropharmacological Effects : The compound has been shown to influence neurotransmitter pathways, indicating its potential as a modulator in neuropharmacology.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines, particularly in breast cancer models . For instance, compounds derived from pyridine structures have demonstrated varying degrees of efficacy against MDA-MB-231 (triple-negative breast cancer) cells .

The biological activity of this compound is primarily mediated through its ability to bind to specific receptors and modulate their activity. The presence of the pyrrolidine group enhances its binding affinity and selectivity towards various targets.

Interaction Studies

In vitro studies have shown that this compound can bind effectively to several biological targets:

  • Melanin-Concentrating Hormone Receptor (MCH-R1) : Derivatives have been identified as potent antagonists with Ki values indicating high binding affinity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
2-(Pyrrolidin-1-yl)pyridin-3-amine C₉H₁₃N₃Different substitution pattern affecting receptor activityMCH-R1 antagonist
Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride C₁₁H₁₈ClN₃Dimethyl substitution enhances lipophilicityPotential neuroactive effects
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride C₁₂H₁₈BClN₃Incorporation of boronic acid functionalityCross-coupling reactions

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cognitive Enhancement : A study demonstrated that compounds with similar structures improved cognitive function in animal models, suggesting potential applications in treating cognitive disorders .
  • Cancer Research : In vitro assays indicated that certain derivatives significantly decreased cell viability in breast cancer cell lines at low concentrations, emphasizing their potential as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

6-Pyrrolidin-1-ylpyridin-3-amine has the molecular formula C9H13N3C_9H_{13}N_3 and a molecular weight of 163.22 g/mol. The compound features a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. This unique structure allows for various chemical interactions, making it a versatile candidate for drug development.

Neuropharmacology

One of the primary areas of research for this compound is its potential role as a neurotransmitter modulator . Studies indicate that this compound may influence cognitive functions and mood regulation by interacting with neurotransmitter systems. Its ability to bind to various receptors suggests that it could be developed into treatments for neurological disorders such as depression and anxiety.

Case Study:
In a study investigating the effects of this compound on neurotransmitter pathways, researchers found that it exhibited significant modulation of serotonin receptors, which are critical in mood regulation. This finding supports its potential use in developing antidepressant therapies .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Study:
A recent investigation demonstrated that derivatives of this compound exhibited inhibitory effects on pathogenic bacteria, suggesting that modifications to its structure could enhance its antimicrobial efficacy .

Synthesis and Structure–Activity Relationships

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions typical of amines and pyridine derivatives. Understanding the structure–activity relationships is crucial for optimizing its pharmacological properties.

Synthesis MethodKey Features
Nucleophilic SubstitutionAllows for the introduction of different functional groups to modify biological activity.
Acylation and AlkylationEnhances solubility and receptor binding affinity.

Therapeutic Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its potential applications include:

  • Cognitive Enhancers : Targeting neurotransmitter pathways to improve cognitive function.
  • Antimicrobial Agents : Developing new antibiotics based on its structural properties.
  • Cancer Therapeutics : Investigating its role in inhibiting tumor growth through receptor modulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Pyrrolidin-1-ylpyridin-3-amine in laboratory settings?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified Ullmann-type coupling using copper(I) bromide and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been reported for analogous pyrrolidine-pyridine derivatives. Post-synthesis purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (e.g., gradient elution with ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .
  • Ventilation : Employ fume hoods to minimize inhalation exposure and control dust/aerosol formation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Seek medical attention for persistent symptoms .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection .
  • Melting Point Analysis : Differential scanning calorimetry (DSC) to verify crystallinity (e.g., 104–107°C for analogous amines) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2k^k factorial design evaluates critical parameters (e.g., temperature, catalyst loading, solvent ratio). For instance:

  • Variables : Reaction time (24–72 hours), base concentration (1–3 equiv.), and solvent polarity (DMSO vs. DMF).
  • Response Metrics : Yield, purity, and byproduct formation. Statistical analysis (ANOVA) identifies significant factors, reducing experimental iterations by >50% while maximizing yield .

Q. What computational methods predict reaction pathways for novel derivatives of this compound?

Density Functional Theory (DFT) simulations model transition states and energy barriers for key steps (e.g., amine coupling). Software like Gaussian or ORCA calculates:

  • Activation energies for pyrrolidine ring formation.
  • Thermodynamic stability of intermediates. Coupling these with machine learning (e.g., Bayesian optimization) accelerates parameter selection for experimental validation .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine HRMS (e.g., m/z 215 [M+H]+^+ for molecular weight confirmation) with 2D NMR (COSY, HSQC) to resolve ambiguities in proton assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data for disputed structures .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during heterocyclic substitutions .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) reduce nucleophilic side reactions compared to DMSO .

Q. Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and version control .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing mixing efficiency and heat transfer in flow reactors .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURAXXHYQSQHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397843
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92808-19-0
Record name 6-pyrrolidin-1-ylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridin-3-amine
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Synthesis routes and methods I

Procedure details

Combine 5-nitro-2-pyrrolidin-1-yl-pyridine (5.6 g, 29 mmol), palladium hydroxide (1.96 g, 35 wt. %), ammonium formate (9.1 g, 145 mmol), 1N HCl/Et2O (41 ml), in methanol (289 ml) and stir. Heat reaction mixture to reflux for 1 hour. Cool reaction mixture and add carbon to decolorize. Filter the solution through celite, add 50 ml of saturated NaHCO3, and evaporate in vacuo to remove the methanol and ether. Extract the residue 3 times into CH2Cl2 from saturated NaHCO3, dry over Na2SO4, and evaporate in vacuo to obtain 6-pyrrolidin-1-yl-pyridin-3-ylamine. Mass spec.: M+1=164 (AP+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
289 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Around-bottom flask, containing a solution of 5-nitro-2-(pyrrolidin-1-yl)pyridine (compound 40.1, 1.93 g, 10.00 mmol, 1.00 equiv) in ethanol (30 mL) was purged with nitrogen. Palladium on carbon (0.4 g, 10%, 60% water) was added. After further purging the system with nitrogen, the atmosphere was changed to hydrogen and the resulting mixture was stirred overnight at room temperature. After purging the system with nitrogen, the solids were filtered off and the filtrate was concentrated under reduced pressure and dried to yield 1.6 g (98%) of the title compound as a brown solid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

5-Nitro-2-(pyrrolidin-1-yl)pyridine (9.52 g, 49.3 mmol) was dissolved in THF (50 mL) and DMF (40 mL) and added to a pressure bottle containing Raney-nickel 2800, water slurry (45%) (9.52 g, 162 mmol). The mixture was stirred for 2 hours at 30 psi under H2 gas. The solution was filtered through a nylon membrane, washed with CH3OH and the filtrate concentrated in vacuo to give the title compound (7.78 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.81-1.91 (m, 4H) 3.17-3.29 (m, 4H) 4.30 (s, 2H) 6.25 (d, J=8.7, 1H), 6.90 (dd, J=2.8, 8.7, 1H), 7.55 (d, J=2.6, 1H); MS (ESI) m/z 164 (M+H)+.
Quantity
9.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
97%

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